molecular formula C6H7N5 B13093994 [1,2,4]Triazolo[1,5-c]pyrimidin-7-ylmethanamine

[1,2,4]Triazolo[1,5-c]pyrimidin-7-ylmethanamine

Cat. No.: B13093994
M. Wt: 149.15 g/mol
InChI Key: PWTYLLWHUXYLIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1,2,4]Triazolo[1,5-c]pyrimidin-7-ylmethanamine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is part of the broader class of triazolopyrimidines, which are known for their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2,4]triazolo[1,5-c]pyrimidin-7-ylmethanamine can be achieved through various methods. One notable approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in high yields within a short reaction time . Another method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide .

Industrial Production Methods

Industrial production of this compound typically involves large-scale microwave-assisted synthesis due to its efficiency and scalability. This method reduces reaction times and minimizes the use of hazardous solvents, making it a preferred choice for industrial applications .

Chemical Reactions Analysis

Types of Reactions

[1,2,4]Triazolo[1,5-c]pyrimidin-7-ylmethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizers like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to ensure high yields and purity of the products .

Major Products

Major products formed from these reactions include various substituted triazolopyrimidines, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

[1,2,4]Triazolo[1,5-c]pyrimidin-7-ylmethanamine has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to [1,2,4]triazolo[1,5-c]pyrimidin-7-ylmethanamine include:

Uniqueness

What sets this compound apart is its unique structure, which allows for versatile functionalization and the development of multi-target ligands. This makes it a valuable scaffold for drug discovery and development .

Properties

Molecular Formula

C6H7N5

Molecular Weight

149.15 g/mol

IUPAC Name

[1,2,4]triazolo[1,5-c]pyrimidin-7-ylmethanamine

InChI

InChI=1S/C6H7N5/c7-2-5-1-6-8-3-10-11(6)4-9-5/h1,3-4H,2,7H2

InChI Key

PWTYLLWHUXYLIC-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CN2C1=NC=N2)CN

Origin of Product

United States

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